molecular formula C26H23NO7 B12365710 Wnt/|A-catenin-IN-3

Wnt/|A-catenin-IN-3

Cat. No.: B12365710
M. Wt: 461.5 g/mol
InChI Key: XSLDGSUTFJJGRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Wnt/|A-catenin-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Wnt/|A-catenin-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds that target the Wnt/β-catenin signaling pathway include:

Uniqueness

Wnt/|A-catenin-IN-3 is unique in its specific binding affinity and inhibitory potency against the Wnt/β-catenin pathway. Its distinct chemical structure allows for selective targeting, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C26H23NO7

Molecular Weight

461.5 g/mol

IUPAC Name

4-methoxy-N-[3-(5,6,7-trimethoxy-4-oxochromen-2-yl)phenyl]benzamide

InChI

InChI=1S/C26H23NO7/c1-30-18-10-8-15(9-11-18)26(29)27-17-7-5-6-16(12-17)20-13-19(28)23-21(34-20)14-22(31-2)24(32-3)25(23)33-4/h5-14H,1-4H3,(H,27,29)

InChI Key

XSLDGSUTFJJGRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CC(=O)C4=C(C(=C(C=C4O3)OC)OC)OC

Origin of Product

United States

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